![molecular formula C16H22Cl2N2O6Pd B1199130 Dichlorobispyridoxolpalladium (II) CAS No. 84180-62-1](/img/structure/B1199130.png)
Dichlorobispyridoxolpalladium (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobispyridoxolpalladium (II) is a complex compound that has gained significant attention in the field of chemistry due to its potential applications in various scientific research areas. This compound is a coordination complex of palladium, which has two chloride ions and two pyridoxol ligands. The compound has been synthesized using different methods, and it has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) involves the coordination of the pyridoxol ligands to the palladium ion, forming a stable complex. The complex acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reaction to occur. The compound has also been shown to undergo redox reactions, where it can act as an oxidizing or reducing agent.
Biochemical and Physiological Effects:
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) has shown significant biochemical and physiological effects in various scientific research studies. The compound has been shown to exhibit anti-tumor activity, where it induces cell death in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory activity, where it reduces inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) in lab experiments include its high efficiency and selectivity in catalytic reactions. Additionally, the compound is stable and can be easily synthesized and purified. However, the limitations of the compound include its toxicity, which requires careful handling and disposal. Additionally, the compound is sensitive to air and moisture, which can affect its stability and effectiveness in scientific research applications.
Orientations Futures
There are various future directions for dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) in scientific research. One direction is the development of new synthetic methods that can improve the efficiency and selectivity of the compound in catalytic reactions. Additionally, the compound can be further studied for its potential applications in medicinal chemistry, where it can be used as a drug candidate for various diseases. Furthermore, the compound can be studied for its potential applications in environmental chemistry, where it can be used for the removal of pollutants from water and air.
Conclusion:
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) is a promising compound that has shown significant potential in various scientific research areas. The compound has been synthesized using different methods and has shown high efficiency and selectivity in catalytic reactions. Additionally, the compound has shown significant biochemical and physiological effects, making it a potential drug candidate for various diseases. With further research, the compound can be developed for various applications, making it a valuable asset in the field of chemistry.
Méthodes De Synthèse
The synthesis of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) involves the reaction between palladium chloride and pyridoxol ligands. The reaction is carried out under controlled conditions, and the product is purified using different techniques such as column chromatography, recrystallization, and sublimation. The purity of the compound is critical in ensuring its effectiveness in scientific research applications.
Applications De Recherche Scientifique
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) has shown potential applications in various scientific research areas. The compound has been used as a catalyst in organic synthesis reactions, where it has shown high efficiency and selectivity. Additionally, the compound has been used in the synthesis of various organic compounds, including heterocyclic compounds and natural products.
Propriétés
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAHTHKEAZMMKA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O6Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233101 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84180-62-1 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.